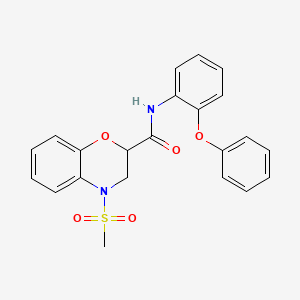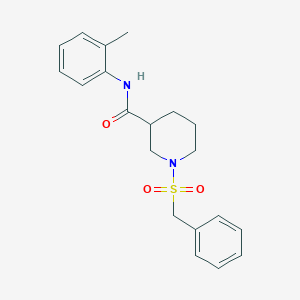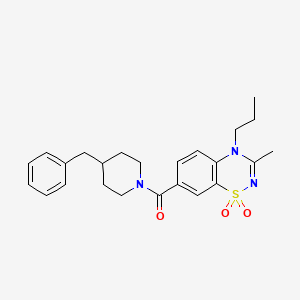![molecular formula C16H23N5 B11243960 N-ethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11243960.png)
N-ethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound with a unique structure that includes a cyclohexane ring, a tetrazole ring, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile The cyclohexane ring is then introduced through a series of substitution reactions
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE: This compound has a similar structure but with a methoxy group instead of a methyl group.
N-ETHYL-1-(3-CHLOROPHENYL)CYCLOHEXAN-1-AMINE: This variant includes a chlorine atom in place of the methyl group.
Uniqueness
N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H23N5 |
|---|---|
Peso molecular |
285.39 g/mol |
Nombre IUPAC |
N-ethyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C16H23N5/c1-3-17-16(10-5-4-6-11-16)15-18-19-20-21(15)14-9-7-8-13(2)12-14/h7-9,12,17H,3-6,10-11H2,1-2H3 |
Clave InChI |
WUQRTNFIUUBMTC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1(CCCCC1)C2=NN=NN2C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-tert-butyl-2-hydroxyphenyl)acetamide](/img/structure/B11243885.png)
![N-(2-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11243887.png)
![2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11243889.png)
![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide](/img/structure/B11243890.png)

![4-Ethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11243900.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11243901.png)

![N-(2-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11243904.png)
![3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11243918.png)
![1-[6-(4-Tert-butylphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11243945.png)
![N-(4-methylbenzyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11243946.png)
![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B11243952.png)
